Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
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Overview
Description
Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C11H12O4. It is a derivative of cinnamic acid and is known for its various applications in scientific research and industry. This compound is characterized by the presence of a methoxy group and a hydroxy group on the phenyl ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate can be synthesized through the esterification of 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants for several hours to achieve a high yield of the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to a single bond using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Formation of 3-(3-methoxy-4-oxo-phenyl)prop-2-enoate
Reduction: Formation of methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can inhibit the release of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. It may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
- 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
- Methyl ferulate
- Ferulic acid methyl ester
Uniqueness
Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxy groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLOUXXZZFFBBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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